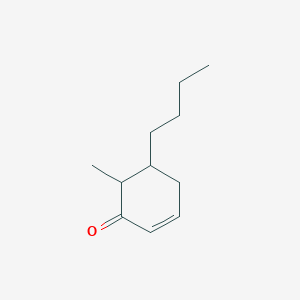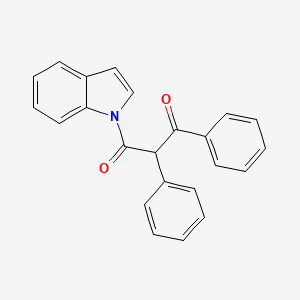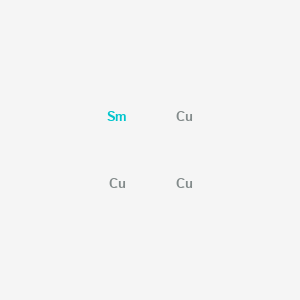
Copper--samarium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–samarium (3/1) is a compound formed by the combination of copper and samarium in a 3:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields such as materials science, chemistry, and electronics. Samarium is a rare earth element, and its compounds often exhibit interesting magnetic, optical, and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper–samarium (3/1) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reduction of samarium oxide with copper in a high-temperature furnace. The reaction typically takes place at temperatures above 1000°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of copper–samarium (3/1) may involve the use of metal-organic frameworks (MOFs) or other advanced materials to facilitate the reaction. The use of MOFs can enhance the efficiency of the reaction and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper–samarium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both copper and samarium.
Common Reagents and Conditions
Oxidation: Copper–samarium (3/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions may involve the use of hydrogen or other reducing agents to convert the compound back to its metallic state.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of copper oxide and samarium oxide, while substitution reactions can produce various halide compounds .
Scientific Research Applications
Copper–samarium (3/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Copper–samarium (3/1) is explored for its potential use in targeted drug delivery systems and cancer treatment.
Mechanism of Action
The mechanism by which copper–samarium (3/1) exerts its effects involves the interaction of copper and samarium ions with various molecular targets. In catalytic applications, the compound facilitates the formation and breaking of chemical bonds, enhancing reaction rates. In biological systems, the compound’s unique electronic properties enable it to interact with cellular components, making it useful in imaging and diagnostics .
Comparison with Similar Compounds
Similar Compounds
Samarium–cobalt (5/2): Another rare earth compound with similar magnetic properties.
Copper–iron (3/1): Exhibits different electronic and magnetic properties compared to copper–samarium (3/1).
Samarium–nickel (2/1): Known for its unique optical properties.
Uniqueness
Copper–samarium (3/1) stands out due to its combination of copper’s excellent electrical conductivity and samarium’s unique magnetic properties. This makes it particularly valuable in applications requiring both high conductivity and strong magnetic characteristics .
Properties
CAS No. |
61240-52-6 |
|---|---|
Molecular Formula |
Cu3Sm |
Molecular Weight |
341.0 g/mol |
IUPAC Name |
copper;samarium |
InChI |
InChI=1S/3Cu.Sm |
InChI Key |
DQTAACCTWHBIOX-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene](/img/structure/B14580698.png)
![Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol](/img/structure/B14580702.png)
![(2,3-Dimethylbut-3-en-1-yl)(methyl)phenyl[2-(trimethylsilyl)phenyl]silane](/img/structure/B14580703.png)
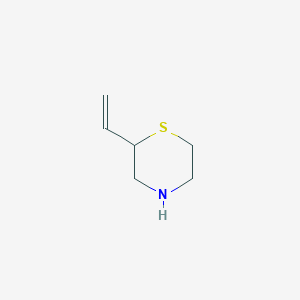
![2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14580717.png)
![6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14580722.png)
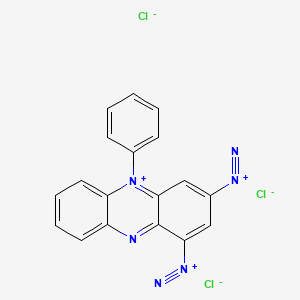
![3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14580757.png)
![(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14580758.png)
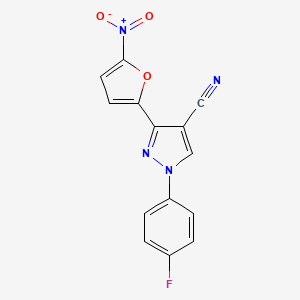
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-3-methyl-](/img/structure/B14580768.png)
![2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile](/img/structure/B14580774.png)
